molecular formula C10H15ClN2O4 B12764110 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride CAS No. 874140-40-6

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride

Cat. No.: B12764110
CAS No.: 874140-40-6
M. Wt: 262.69 g/mol
InChI Key: HBLKZKZKVLJMNC-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is a psychedelic drug and phenethylamine of the 2C series. It is known for producing vivid visual hallucinations similar to those of LSD. This compound is often referred to by its street name, 2C-N .

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride typically involves the nitration of 2,5-dimethoxyphenethylamine. The reaction conditions often include the use of nitric acid and sulfuric acid as reagents.

Chemical Reactions Analysis

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, hydrogen gas, and palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical methods such as gas chromatography (GC) and liquid chromatography (LC) for the detection and quantification of phenethylamines.

    Biology: The compound is studied for its effects on serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.

    Medicine: Research is conducted to understand its potential therapeutic effects and risks associated with its use.

    Industry: It is used in forensic analysis and urine drug testing.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-nitrophenethylamine hydrochloride involves its interaction with serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. It stimulates the release of arachidonic acid through these receptors, leading to its psychedelic effects .

Comparison with Similar Compounds

2,5-Dimethoxy-4-nitrophenethylamine hydrochloride is similar to other compounds in the 2C series, such as:

  • 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
  • 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
  • 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)

What sets this compound apart is its unique nitro group, which influences its chemical properties and biological activity .

Properties

CAS No.

874140-40-6

Molecular Formula

C10H15ClN2O4

Molecular Weight

262.69 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H14N2O4.ClH/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11;/h5-6H,3-4,11H2,1-2H3;1H

InChI Key

HBLKZKZKVLJMNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-].Cl

Origin of Product

United States

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